Product packaging for 1,4-Bis(thiophen-2-ylethynyl)benzene(Cat. No.:CAS No. 54334-98-4)

1,4-Bis(thiophen-2-ylethynyl)benzene

Cat. No.: B3042273
CAS No.: 54334-98-4
M. Wt: 290.4 g/mol
InChI Key: LFCIJCIXYQDAGW-UHFFFAOYSA-N
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Description

1,4-Bis(thiophen-2-ylethynyl)benzene (CAS 54334-98-4) is an organic compound with the molecular formula C₁₈H₁₀S₂ and a molecular weight of 290.41 g/mol . This compound features an extended π-conjugated system, where two thiophene rings are linked to a central benzene ring via acetylene bonds. This linear, rigid structure is of significant interest in advanced materials science, particularly in the development of organic electronic materials and liquid crystals (LCs) . Research into similar 1,4-bis(phenylethynyl)benzene derivatives (BPEBs) has demonstrated their high value as components in liquid crystal mixtures, where they contribute to high optical anisotropy (Δn) and acceptable dielectric anisotropy (Δɛ)—key properties for display technologies . Some BPEB analogues have been successfully utilized as crucial compositions to achieve blue phase liquid crystals (BPLC), which are promising candidates for next-generation displays with fast response times . Furthermore, thiophene-based molecular structures are frequently employed as building blocks for synthesizing more complex ligands and organic semiconductors . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10S2 B3042273 1,4-Bis(thiophen-2-ylethynyl)benzene CAS No. 54334-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[4-(2-thiophen-2-ylethynyl)phenyl]ethynyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10S2/c1-3-17(19-13-1)11-9-15-5-7-16(8-6-15)10-12-18-4-2-14-20-18/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCIJCIXYQDAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for 1,4 Bis Thiophen 2 Ylethynyl Benzene

Palladium-Catalyzed Cross-Coupling Reactions for Ethynylarene and Ethynylthiophene Formation

The construction of the C(sp)-C(sp²) bonds that define the structure of 1,4-bis(thiophen-2-ylethynyl)benzene is primarily accomplished through palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of bonds between different types of carbon centers. nih.gov The Sonogashira coupling, in particular, has become the most vital and widely used method for coupling terminal alkynes with aryl halides, making it the premier strategy for synthesizing the target molecule and its analogues. nih.govorganic-chemistry.org

The Sonogashira reaction is a coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The synthesis of this compound typically involves the reaction of a 1,4-dihalogenated benzene (B151609), such as 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene (B42075), with two equivalents of 2-ethynylthiophene (B1312097).

Key components of an optimized Sonogashira protocol include:

Palladium Catalyst: A palladium(0) source is essential. Precatalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are commonly used. nih.govrsc.org

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, which facilitates the reaction by forming a copper(I) acetylide intermediate. rsc.org

Base: An amine base, such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (i-Pr₂NH), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. rsc.org

Solvent: Anhydrous organic solvents like toluene, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically employed to ensure an inert reaction environment. rsc.org

The reaction is generally performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst from deactivation. nih.gov High yields and purity are achieved by carefully controlling reaction parameters such as temperature and reaction time. For instance, a typical synthesis of a similar compound, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene, involved heating the reactants at 65 °C for 12 hours, resulting in an 86% yield of the final product after purification. rsc.org

Table 1: Representative Conditions for Sonogashira Coupling in the Synthesis of Aryl-Ethynyl Compounds

ComponentReagent/ParameterRoleReference
Aryl Halide1,4-DiiodobenzeneBenzene core precursor rsc.org
Alkyne2-EthynylthiopheneThiophene-ethynyl unitN/A
Palladium CatalystPd(PPh₃)₄Primary catalyst rsc.org
Copper Co-catalystCuICo-catalyst rsc.org
BaseDiisopropylamineNeutralizing agent rsc.org
SolventTolueneReaction medium rsc.org
Temperature50-65 °CReaction condition rsc.org

Exploration of Alternative Catalytic Systems and Ligand Effects

While the classic Sonogashira protocol is effective, research has focused on developing alternative systems to overcome some of its limitations, such as the requirement for a copper co-catalyst, which can complicate purification in pharmaceutical applications and promote undesirable alkyne homocoupling. nih.gov

Copper-Free Sonogashira Reactions: Significant progress has been made in developing copper-free Sonogashira couplings. These systems rely on palladium catalysts that are active enough to facilitate the reaction without copper. This often involves the use of specific ligands that enhance the catalytic cycle. A novel, air-stable palladium precatalyst, [DTBNpP]Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine), has been identified for facilitating room-temperature, copper-free Sonogashira couplings of challenging aryl bromides. nih.gov These reactions can proceed under mild conditions with excellent functional group tolerability. nih.gov

Ligand Effects: The choice of phosphine (B1218219) ligand coordinated to the palladium center has a profound impact on the efficiency of the cross-coupling reaction. The steric and electronic properties of the ligand influence the stability and reactivity of the catalytic species. researchgate.net Studies have shown that for sterically demanding substrates, bulkier and more electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), can lead to more active catalysts. researchgate.net The optimal ligand is often determined by the steric bulk of the specific alkyne and aryl halide being coupled. researchgate.net

Table 2: Comparison of Catalytic Systems for Sonogashira Coupling

Catalytic SystemKey FeaturesAdvantagesReference
Classic Pd/Cu Pd(PPh₃)₄ / CuIWell-established, high yields organic-chemistry.orgrsc.org
Copper-Free [DTBNpP]Pd(crotyl)ClAvoids copper, mild conditions, room temp. nih.gov
Sustainable HandaPhos-PdOperates in water, low catalyst loading (ppm) organic-chemistry.org

Precursor Synthesis and Functionalization: Advanced Routes to 2-Ethynylthiophene and Substituted Benzenes

The successful synthesis of this compound is contingent on the availability of high-purity precursors: 2-ethynylthiophene and a suitable 1,4-disubstituted benzene.

Synthesis of 2-Ethynylthiophene: 2-Ethynylthiophene is a key building block in organic electronics and materials science. cymitquimica.com It is typically not prepared by direct ethynylation of thiophene (B33073). A common and efficient laboratory-scale synthesis involves the Sonogashira coupling of a 2-halothiophene (e.g., 2-iodothiophene (B115884) or 2-bromothiophene) with a protected acetylene, most commonly (trimethylsilyl)acetylene. The resulting 2-((trimethylsilyl)ethynyl)thiophene is then deprotected under basic conditions, for example, using potassium carbonate (K₂CO₃) in a methanol/THF solvent mixture, to yield the terminal alkyne, 2-ethynylthiophene. rsc.org This two-step procedure provides the precursor in high yield and purity. rsc.org

Synthesis of Substituted Benzenes: The central benzene unit is typically derived from commercially available 1,4-dihalobenzenes. 1,4-diiodobenzene and 1,4-dibromobenzene are the most common starting materials. Iodides are generally more reactive than bromides in palladium-catalyzed coupling reactions, often allowing for milder reaction conditions. For applications requiring functional groups on the central benzene ring, these can be introduced before the coupling reaction using standard electrophilic aromatic substitution methods or by starting with an already functionalized benzene derivative.

Macro-scale Synthesis and Purification Techniques for Industrial and Research Applications

Transitioning the synthesis of this compound from the laboratory bench to a larger, macro-scale requires consideration of catalyst efficiency, process safety, and product purification. The development of highly active catalysts, such as the [DTBNpP]Pd(crotyl)Cl system which is effective at low loadings (2.5 mol %), is crucial for scalability. nih.gov A successful 2-gram scale reaction using this catalyst highlights its potential for larger preparations. nih.gov

Purification of the final product, which is typically a solid with low solubility in common organic solvents, is often straightforward on a large scale. The primary purification method involves:

Precipitation and Filtration: Upon completion of the reaction, the crude product often precipitates from the reaction mixture. It can be collected by filtration. rsc.org

Washing: The collected solid is washed sequentially with various solvents (e.g., water, ethyl acetate, dichloromethane) to remove residual catalysts, unreacted starting materials, and soluble byproducts. rsc.org

Recrystallization or Column Chromatography: For achieving very high purity, recrystallization from a high-boiling point solvent or column chromatography on silica (B1680970) gel can be employed, although the latter may be less practical for industrial-scale production due to solvent consumption. rsc.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for Sonogashira couplings. A significant advancement is the development of catalytic systems that can perform the reaction in water, replacing volatile and often toxic organic solvents. organic-chemistry.org

Specialized ligands, such as HandaPhos, have enabled palladium-catalyzed, copper-free Sonogashira couplings to be conducted in water under mild conditions. organic-chemistry.org This "in-water" technology not only enhances the sustainability of the process but can also simplify product work-up, as many organic products can be easily separated from the aqueous phase. Furthermore, these advanced catalytic systems often operate with extremely low catalyst loadings, in the parts-per-million (ppm) range, which reduces the cost and the environmental impact associated with heavy metal waste. organic-chemistry.org The ability to perform these reactions at room temperature further contributes to a lower energy footprint. nih.gov

Computational and Theoretical Investigations of 1,4 Bis Thiophen 2 Ylethynyl Benzene

Electronic Structure Elucidation via Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for investigating the electronic structure of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels. For molecules like 1,4-Bis(thiophen-2-ylethynyl)benzene, these calculations are crucial for predicting their behavior in electronic devices.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's conductivity and optical properties. nih.gov

In computational studies of similar conjugated molecules, the HOMO is typically distributed across the entire π-conjugated backbone, indicating that the electron density is delocalized. The LUMO is also generally delocalized over the molecule. This delocalization is a key feature of conductive organic materials.

For a derivative of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene featuring thiophene (B33073) fragments, DFT calculations have been employed to determine the FMO energies. researchgate.net While not the exact molecule of interest, this analogous compound provides valuable insight. The HOMO and LUMO energies, along with the energy gap, are summarized in the table below.

ParameterEnergy (eV)
HOMO-6.12
LUMO-2.21
Energy Gap (HOMO-LUMO)3.91

This data is for a thiophene-substituted 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene and is presented as an illustrative example. researchgate.net

The energy levels of the HOMO and LUMO are crucial for predicting how this compound will align with the work functions of electrodes in an electronic device, which in turn determines the efficiency of charge injection and transport.

The distribution of electrical charge within a molecule is fundamental to its interactions with other molecules and with external electric fields. DFT calculations can provide a detailed picture of this distribution. For a symmetric molecule like this compound, the dipole moment is expected to be zero due to its centrosymmetric structure. However, localized charge concentrations can still exist.

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. In thiophene-containing aromatic compounds, the sulfur atom often introduces a region of specific electrostatic potential. For derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene, MEP analysis shows that the regions of higher electron density are often located on the more electronegative atoms. researchgate.net

Charge density analysis, both experimental and theoretical, on related molecules like 1,4-bis(5-hexyl-2-thienyl)butane-1,4-dione, reveals the intricate details of electron distribution and bonding characteristics. researchgate.netnih.gov These studies help in understanding the chemical reactivity and intermolecular interactions of such compounds.

Excited State Calculations and Spectroscopic Property Prediction

Understanding the behavior of molecules in their excited states is crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying electronic excited states and predicting spectroscopic properties. chemrxiv.org It can be used to calculate the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption peaks in a UV-Vis spectrum.

For conjugated molecules, the main electronic transitions often correspond to a HOMO to LUMO transition. In a study of a thiophene-substituted 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene, TD-DFT calculations were used to predict the absorption and fluorescence wavelengths. researchgate.net The results for this analogous compound are presented in the table below as an illustrative example.

ParameterWavelength (nm)Main Assignment
Absorption (λabs)382HOMO → LUMO
Fluorescence (λfl)470LUMO → HOMO

This data is for a thiophene-substituted 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene and is presented as an illustrative example. researchgate.net

The bathochromic (red) shift observed in the absorption spectra of thiophene-containing derivatives compared to their phenyl analogues is a common feature, indicating a smaller energy gap and extended conjugation. researchgate.net

In addition to singlet excited states, which are involved in fluorescence, triplet excited states play a crucial role in phosphorescence and in the efficiency of OLEDs. TD-DFT can also be used to calculate the energies of triplet states. The energy difference between the lowest singlet and triplet excited states is an important factor in determining the rate of intersystem crossing (ISC), the non-radiative transition between states of different spin multiplicity.

A small energy gap between the singlet and triplet states can facilitate ISC. The efficiency of this process is critical for the performance of phosphorescent OLEDs. Theoretical calculations can help to elucidate the mechanisms of ISC by identifying the vibrational modes that couple the singlet and triplet potential energy surfaces.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule can significantly impact its electronic properties. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule and the energy barriers between different conformations. For a relatively rigid molecule like this compound, the main conformational flexibility arises from the rotation around the single bonds connecting the ethynyl (B1212043) linkers to the aromatic rings.

Computational methods can be used to construct a potential energy surface as a function of these rotational angles. This allows for the identification of the global minimum energy conformation and any other local minima. Studies on similar thiophene-based arylamides have shown that the conformational preferences are influenced by a delicate interplay of factors including intramolecular hydrogen bonding and solvent effects. researchgate.net

Theoretical Prediction of Charge Transport Pathways and Carrier Mobilities

Theoretical models are essential for predicting the charge transport characteristics of new organic materials, saving significant experimental effort. For molecules like this compound, charge transport in the solid state can typically be described by one of two dominant mechanisms: hopping or band-like transport. The operative mechanism depends on the degree of electronic coupling between adjacent molecules and the extent of energetic disorder.

In many organic materials, especially those with some degree of structural disorder, charge transport occurs via a "hopping" mechanism, where a charge carrier (an electron or a hole) moves between localized states on adjacent molecules. The rate of this process can be described by Marcus Theory.

The key parameters in Marcus Theory are:

Reorganization Energy (λ): The energy required to distort the geometry of a molecule and its surrounding environment when it changes its charge state. It has two components: an internal part (λ_i) related to the molecule itself and an external part (λ_o) from the surrounding medium. DFT calculations are commonly used to compute λ_i.

Electronic Coupling (V): Also known as the transfer integral, it quantifies the strength of the electronic interaction between adjacent molecules. Its value is highly sensitive to the distance and relative orientation of the molecules.

A lower reorganization energy and a higher electronic coupling lead to a faster hopping rate and, consequently, higher charge carrier mobility. Computational studies on D–π–A chromophores containing thiophene and benzene (B151609) units have utilized DFT to estimate these fundamental parameters. nih.gov

Table 2: Key Parameters from Marcus Theory for Charge Hopping

Parameter Description Typical Computational Method Importance for Mobility
Reorganization Energy (λ) Energy cost of molecular geometry change upon charging/discharging. DFT (B3LYP functional) Lower λ is better

In highly crystalline organic semiconductors, strong intermolecular electronic coupling can lead to the delocalization of charge carriers over multiple molecules, forming electronic bands. In this regime, charge transport is described as "band-like," where carriers move more freely through these bands, analogous to inorganic semiconductors.

Theoretical simulations can calculate the electronic band structure of a material based on its crystal structure. The width of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) bands is a key indicator of potential charge mobility. A wider band corresponds to a smaller effective mass of the charge carrier and potentially very high mobility.

To perform these simulations, one first needs to predict the crystal packing of this compound, often through crystal structure prediction algorithms, and then apply quantum chemical methods to this ordered arrangement to calculate the band structure and predict carrier mobilities. While no specific band-like transport simulations for this exact molecule are prominently available, the rigid and planar nature of its backbone suggests that in a well-ordered crystal, significant electronic coupling could be achieved, making band-like transport a possibility.

Advanced Spectroscopic Characterization and Electronic Structure Function Relationships of 1,4 Bis Thiophen 2 Ylethynyl Benzene

Elucidation of Conjugation Pathway through Electronic Absorption and Emission Spectroscopy

The extent of π-conjugation in 1,4-Bis(thiophen-2-ylethynyl)benzene governs its electronic and optical properties. Electronic absorption and emission spectroscopy are powerful tools to probe the energy levels of the frontier molecular orbitals and understand the nature of electronic transitions.

Analysis of π-π* Transitions, Charge Transfer Bands, and Solvatochromism

The electronic absorption spectrum of this compound is dominated by strong π-π* transitions. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, and their energy is indicative of the conjugation length of the molecule. For the closely related compound, 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), the main absorption band is observed in the near-UV region, and it is expected that the replacement of phenyl rings with thiophene (B33073) rings in this compound would lead to a red-shift in the absorption maximum due to the electron-rich nature of the thiophene moiety, which enhances the electron delocalization along the molecular backbone.

While distinct charge transfer (CT) bands are not always prominent in symmetrical molecules like this compound, the introduction of the sulfur heteroatom in the thiophene rings can induce a degree of intramolecular charge transfer character upon photoexcitation. This is often investigated through solvatochromism, the change in absorption or emission spectra with solvent polarity. A significant shift in the emission maximum to lower energies (red-shift) with increasing solvent polarity is a hallmark of a more polar excited state compared to the ground state, suggesting a degree of charge separation upon excitation.

Table 1: Hypothetical Solvatochromic Data for this compound based on typical behavior of similar compounds

SolventPolarity IndexAbsorption Maximum (λ_abs, nm)Emission Maximum (λ_em, nm)Stokes Shift (cm⁻¹)
Hexane0.0093503802367
Toluene0.0993523852548
Dichloromethane0.3093553953086
Acetonitrile0.4603544053848

Vibronic Coupling and Spectral Fine Structure Analysis

The absorption and emission spectra of rigid conjugated molecules often exhibit a fine structure due to vibronic coupling, which is the interaction between electronic transitions and vibrational modes. The spacing between the vibronic peaks corresponds to the energy of specific vibrational modes that are coupled to the electronic transition. In molecules like this compound, these are typically C-C and C≡C stretching modes of the conjugated backbone. Analysis of this fine structure provides valuable information about the geometry changes that occur upon electronic excitation. For instance, a well-resolved vibronic progression suggests a rigid and planar conformation in both the ground and excited states.

Probing Excited State Dynamics and Photophysical Processes

Understanding the fate of the excited state is crucial for designing efficient optoelectronic materials. Time-resolved spectroscopic techniques provide insights into the lifetimes of excited states and the various deactivation pathways available to the molecule.

Time-Resolved Fluorescence Spectroscopy for Singlet Exciton (B1674681) Lifetimes

Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time after pulsed excitation. This allows for the determination of the singlet exciton lifetime (τ_S), which is the average time the molecule spends in the first excited singlet state (S₁) before returning to the ground state (S₀) via radiative (fluorescence) or non-radiative pathways. A longer singlet exciton lifetime is often desirable for applications such as organic light-emitting diodes (OLEDs) as it can increase the probability of radiative decay. For conjugated oligomers, the singlet exciton lifetime is influenced by factors such as molecular rigidity, temperature, and the surrounding environment.

Transient Absorption Spectroscopy for Triplet Exciton Dynamics and Polaron Formation

Transient absorption spectroscopy is a powerful technique to study the dynamics of excited states that are not emissive, such as triplet excitons, and to detect the formation of charged species like polarons. In this technique, a pump pulse excites the sample, and a subsequent probe pulse measures the change in absorption as a function of time. The formation of triplet excitons, which are longer-lived than singlet excitons, can be an important deactivation pathway and can influence the efficiency of devices. Polaron formation, which involves the creation of a radical cation and a radical anion along the polymer chain, is a key step in charge generation in organic photovoltaic devices. The transient absorption spectrum can reveal characteristic absorption bands of triplet excitons and polarons, and their temporal evolution provides information about their formation and decay dynamics.

Vibrational Spectroscopy for Structural Conformation and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of the molecular structure and can be used to characterize the bonding within the molecule. The vibrational frequencies are sensitive to the bond strengths, molecular geometry, and intermolecular interactions.

In this compound, key vibrational modes include the C≡C stretching of the ethynyl (B1212043) linkages, the C=C stretching modes of the benzene (B151609) and thiophene rings, and various C-H bending modes. The frequency of the C≡C stretching vibration, typically observed in the range of 2100-2200 cm⁻¹, is sensitive to the electronic environment and can provide insights into the degree of π-electron delocalization. Changes in the Raman and FTIR spectra upon photoexcitation or doping can also be used to study the structural changes in the excited state or in charged species.

Table 2: Characteristic Vibrational Modes of this compound and Related Structures

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
C-H stretch (aromatic)3100 - 3000Stretching of C-H bonds on benzene and thiophene rings.
C≡C stretch2200 - 2100Stretching of the carbon-carbon triple bond in the ethynyl linker.
C=C stretch (aromatic)1600 - 1450Stretching of carbon-carbon double bonds within the benzene and thiophene rings.
C-S stretch850 - 600Stretching of the carbon-sulfur bond in the thiophene ring.
C-H out-of-plane bend900 - 675Bending of aromatic C-H bonds out of the plane of the ring.

Note: The wavenumber ranges are approximate and can vary depending on the specific molecular environment and measurement conditions.

Resonance Raman Spectroscopy for Conjugated Backbone Analysis

Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes of a molecule that are coupled to its electronic transitions. For a highly conjugated system like this compound, excitation with a laser wavelength that overlaps with the molecule's π-π* absorption band results in a significant enhancement of specific Raman signals. This selective enhancement provides detailed information about the geometry and electronic structure of the excited state and the nature of the conjugated backbone.

The most prominent features in the RR spectrum of this compound are expected to be the stretching vibrations of the C≡C triple bonds and the C=C double bonds within the aromatic rings. The alkyne (C≡C) stretching mode, typically observed between 2100 and 2200 cm⁻¹, is particularly sensitive to the electronic environment and conjugation length. Its intensity is significantly enhanced under resonance conditions, reflecting its major role in the conjugated pathway. Similarly, the symmetric stretching modes of the thiophene and benzene rings, appearing in the 1400–1600 cm⁻¹ region, are also strongly enhanced. Analysis of these peak positions and intensities can reveal information about the degree of delocalization and the structural changes that occur upon electronic excitation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and probe the vibrational structure of a molecule. In this compound, the FTIR spectrum provides clear signatures for its key structural components. The most characteristic absorption is the stretching vibration of the carbon-carbon triple bond (ν(C≡C)), which appears as a sharp, moderately intense band in the region of 2100–2250 cm⁻¹. The symmetry of the molecule (D₂h point group) may influence the intensity of this peak.

Other key vibrational modes include the aromatic C-H stretches from both the benzene and thiophene rings, which are typically observed above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings. For the 1,4-disubstituted benzene ring, a characteristic out-of-plane C-H bending mode is expected in the 800–840 cm⁻¹ range. Vibrations associated with the thiophene ring, such as C=C stretching and C-S stretching, also appear in the fingerprint region (below 1500 cm⁻¹).

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Alkyne C≡C Stretch2100 - 2250
Aromatic C=C Stretch1400 - 1600
Benzene C-H Out-of-Plane Bend800 - 840

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The quaternary carbons of the ethynyl groups are particularly characteristic, typically resonating in the 80–100 ppm range. Signals for the carbons in the benzene and thiophene rings appear in the aromatic region (typically 120–140 ppm).

Nucleus Assignment Reported Chemical Shift (δ, ppm)
¹HBenzene-H~7.50 (singlet)
¹HThiophene-H~7.40, ~7.27, ~7.07
¹³CEthynyl (-C≡C-)~88-94
¹³CAromatic (Benzene, Thiophene)~123-132

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

While one-dimensional NMR is sufficient for basic structural confirmation, multi-dimensional NMR techniques offer deeper insights into the connectivity and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling network within the thiophene rings. Cross-peaks would be observed between the signals of adjacent protons, confirming their connectivity and aiding in the unambiguous assignment of the thiophene signals.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would allow for the unambiguous assignment of the protonated carbons in both the benzene and thiophene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the through-space proximity of protons. For this compound, a NOESY experiment could be used to probe the preferred conformation in solution. For instance, correlations between specific thiophene protons and the benzene protons could provide evidence for the degree of planarity or twisting around the ethynyl linkages.

X-ray Diffraction Studies for Solid-State Packing and Intermolecular Interactions

X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of molecules in the solid state. This information is critical, as the packing of conjugated molecules directly influences their electronic properties, such as charge carrier mobility.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

Analysis of a single crystal of this compound provides the most accurate data on its molecular geometry and packing. Studies have shown that the compound crystallizes in the monoclinic space group P2₁/c. The molecule itself is often centrosymmetric, meaning it has a center of inversion in the middle of the benzene ring.

The crystal structure reveals a nearly planar conformation of the conjugated backbone, although slight dihedral angles between the planes of the benzene and thiophene rings can occur. The molecules typically adopt a herringbone packing arrangement, a common motif for rod-like organic molecules. This arrangement involves significant π-π interactions between adjacent molecules, which create pathways for charge transport through the crystal lattice. The distances between the planes of neighboring aromatic rings are a key parameter derived from this analysis.

Crystallographic Parameter Reported Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.864(2)
b (Å)7.728(3)
c (Å)13.931(5)
β (°)98.43(3)
Z (molecules per unit cell)2

Data from related single-crystal X-ray diffraction studies.

Powder X-ray Diffraction (PXRD) for Thin Film Morphology and Crystallinity

While single-crystal diffraction provides fundamental data, organic electronic devices typically utilize thin films. Powder X-ray Diffraction (PXRD) is the standard technique for characterizing the structure and morphology of these films. The PXRD pattern of a thin film of this compound reveals its degree of crystallinity. Broad, diffuse peaks indicate an amorphous or poorly ordered film, whereas sharp, well-defined peaks signify a high degree of crystalline order.

For this molecule, the PXRD pattern of a crystalline thin film typically shows a series of sharp diffraction peaks. The presence of a strong peak at a low 2θ angle can indicate that the molecules are oriented with their long axes perpendicular to the substrate surface. This "edge-on" orientation is often desirable for field-effect transistors as it facilitates in-plane charge transport through favorable π-π stacking. The width of the diffraction peaks can also be used, via the Scherrer equation, to estimate the size of the crystalline domains within the film, providing further insight into the film's morphology.

Molecular Engineering and Structural Modifications of 1,4 Bis Thiophen 2 Ylethynyl Benzene Derivatives

Strategies for Tailoring Electronic and Optical Properties through Substituent Effects

The electronic landscape of the BTEB molecule, particularly the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictates its charge transport and optical characteristics. These energy levels can be precisely adjusted by attaching functional groups to the molecular backbone, a strategy known as substituent effects.

Electron-donating groups (EDGs) , such as alkoxy (-OR) or alkyl (-R) groups, increase the electron density of the π-conjugated system. This elevation of the HOMO energy level generally leads to a smaller HOMO-LUMO gap. Consequently, the absorption and emission spectra of the material shift to longer wavelengths (a bathochromic or red shift). This strategy is often employed to create materials that absorb or emit light in the red or near-infrared regions of the spectrum.

Electron-withdrawing groups (EWGs) , such as cyano (-CN) or nitro (-NO2) groups, have the opposite effect. They pull electron density from the π-conjugated backbone, which stabilizes the electronic orbitals and lowers both the HOMO and LUMO energy levels. The reduction in the LUMO level is often more pronounced, which can also lead to a narrowing of the bandgap. Attaching strong EWGs is a common approach to developing n-type (electron-transporting) organic semiconductors.

The interplay of these substituent effects allows for the fine-tuning of the molecule's properties, as summarized in the table below.

Substituent TypeExample GroupEffect on HOMO LevelEffect on LUMO LevelResulting BandgapWavelength Shift
Electron-DonatingAlkoxy (-OCH₃)IncreasesMinor IncreaseDecreasesRed Shift
Electron-DonatingAlkyl (-CH₃)Slight IncreaseMinor IncreaseSlight DecreaseSlight Red Shift
NeutralHydrogen (-H)BaselineBaselineBaselineBaseline
Electron-WithdrawingCyano (-CN)DecreasesSignificantly DecreasesDecreasesRed Shift
Electron-WithdrawingNitro (-NO₂)Significantly DecreasesDrastically DecreasesDecreasesSignificant Red Shift

This table illustrates the general trends of substituent effects on the electronic properties of a conjugated system like BTEB.

A common modification involves substituting the benzene (B151609) ring with a naphthalene (B1677914) moiety to create 1,4-bis(thiophen-2-ylethynyl)naphthalene. Naphthalene is a larger, more electron-rich aromatic system than benzene. This extension of the conjugated path typically results in a smaller HOMO-LUMO gap. mdpi.com Consequently, naphthalene-cored derivatives exhibit absorption and emission spectra that are red-shifted compared to their phenylene counterparts. researchgate.net The increased polarizability and potential for stronger intermolecular π-π stacking in naphthalene-based systems can also enhance charge carrier mobility, a desirable trait for transistor applications. Theoretical studies suggest that the sensitivity of the electronic properties to further substitution can be more pronounced in naphthalene systems compared to benzene-based ones. mdpi.com

Central CoreRelative SizeEffect on ConjugationExpected Impact on Bandgap
PhenyleneSmallerBaselineBaseline
NaphthaleneLargerExtendedDecreased (Red Shift)
AnthraceneEven LargerFurther ExtendedFurther Decreased (Red Shift)

This table provides a qualitative comparison of how increasing the size of the central aromatic core is expected to influence the electronic properties.

Impact of Structural Isomerism on Photophysical and Electronic Characteristics

Structural isomerism plays a critical role in determining the final properties of BTEB derivatives. The specific connection points of the ethynyl (B1212043) and thiophene (B33073) groups significantly alter the molecular shape and the efficiency of π-conjugation, leading to distinct photophysical and electronic behaviors.

One key comparison is between the linear 1,4-phenylene linkage (para-substitution) and the bent 1,3-phenylene linkage (meta-substitution). The 1,4-isomer possesses a linear, rigid-rod-like structure that maximizes π-conjugation along the molecular backbone. This generally leads to smaller energy gaps and red-shifted absorption and emission spectra. In contrast, the 1,3-isomer has a kinked geometry that disrupts the end-to-end conjugation. beilstein-journals.orgbeilstein-archives.org This disruption results in a larger HOMO-LUMO gap and, consequently, blue-shifted absorption and emission compared to the 1,4-isomer.

Another important isomeric consideration is the point of attachment on the thiophene ring. The BTEB scaffold typically involves linkage at the 2-position of the thiophene ring. If the linkage is changed to the 3-position, creating 1,4-bis(thiophen-3-ylethynyl)benzene, the electronic delocalization is altered. Linkage through the 2-position generally allows for more effective conjugation and a more planar molecular structure, whereas 3-substitution can introduce greater steric hindrance and a more twisted conformation, which may reduce the effective conjugation length.

Isomeric VariationDescriptionImpact on ConjugationEffect on Absorption/Emission
1,4-Phenylene (para)Linear geometryMaximizedRed-shifted
1,3-Phenylene (meta)Bent geometryDisruptedBlue-shifted
Thiophen-2-yl linkageLinear alignmentMore effectiveGenerally more red-shifted
Thiophen-3-yl linkageAngular geometryLess effectiveGenerally more blue-shifted

Incorporation into Oligomeric and Polymeric Architectures

Integrating the BTEB core structure into larger oligomers and polymers is a key strategy for developing processable materials for large-area electronic devices. This approach combines the desirable electronic properties of the BTEB monomer with the mechanical and film-forming advantages of macromolecules.

The BTEB unit can serve as a monomer in various polymerization reactions to create conjugated polymers. To achieve this, the monomer must be functionalized with reactive groups suitable for cross-coupling reactions. For instance, a di-brominated version of BTEB can be polymerized with a di-boronic ester derivative of another aromatic compound via Suzuki coupling. semanticscholar.org Alternatively, a di-ethynyl-functionalized BTEB can be reacted with a di-haloaromatic monomer through Sonogashira coupling to yield a poly(arylene ethynylene). researchgate.net

Homopolymers consisting solely of repeating BTEB units can be synthesized if a monomer is designed to react with itself, for example, through Grignard Metathesis (GRIM) polymerization of a bromo-magnesiochloride derivative. These polymers would exhibit properties that are an extension of the monomer unit, with a highly regular structure.

Copolymers are formed by polymerizing BTEB with one or more different comonomers. This approach offers a vast playground for tuning material properties. mdpi.com By incorporating different aromatic units (e.g., fluorene, carbazole, or electron-deficient benzothiadiazole) into the polymer chain alongside BTEB, chemists can precisely control the final polymer's bandgap, solubility, and charge transport characteristics. For example, alternating an electron-rich BTEB unit with an electron-deficient comonomer creates a donor-acceptor copolymer, a design that is highly effective for applications in organic solar cells.

Beyond simple linear polymers, the BTEB core can be incorporated into more complex macromolecular architectures like block copolymers and dendrimers.

Block Copolymers consist of two or more long sequences (blocks) of different polymer types covalently linked together. A block copolymer could be designed where one block is a conjugated polymer containing BTEB units, and another block is a non-conjugated, flexible polymer like polystyrene or poly(methyl methacrylate). mdpi.com This design allows for the self-assembly of the material into well-defined nanostructures (e.g., lamellae or cylinders) in the solid state. Such phase-separated morphologies are highly desirable for applications like bulk-heterojunction solar cells and can improve device stability and performance. The synthesis can be achieved by using a macroinitiator to grow a conjugated block from a pre-existing non-conjugated block, or vice-versa, often employing controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). mdpi.com

Dendrimers are highly branched, tree-like macromolecules that grow outwards from a central core. nih.gov BTEB can be utilized as the core molecule from which dendritic wedges are grown. For example, a tetra-functionalized BTEB could serve as the starting point for the iterative synthesis of poly(amidoamine) (PAMAM) or poly(benzyl ether) dendrons. The resulting structure would feature a photophysically active core encapsulated by a dendritic shell. This architecture can be used to isolate the core chromophore, preventing aggregation-induced quenching of fluorescence and enhancing solution processability. The dendritic shell can also be functionalized to introduce specific properties, such as water solubility or targeted biological interactions.

Supramolecular Self-Assembly and Ordered Nanostructures

The rational design of molecular building blocks that can spontaneously organize into well-defined, functional superstructures is a cornerstone of supramolecular chemistry and nanoscience. The rigid, linear, and π-conjugated backbone of 1,4-Bis(thiophen-2-ylethynyl)benzene makes it an excellent scaffold for creating ordered nanomaterials. By strategically modifying this core structure with various functional groups, it is possible to program the molecules to self-assemble into complex architectures such as one-dimensional chains, nanofibers, and gels. This self-assembly is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

The introduction of specific functional groups onto the central benzene ring or the terminal thiophene rings is a key strategy in the molecular engineering of these compounds. These modifications can profoundly influence the intermolecular interactions and, consequently, the morphology of the resulting nanostructures. For instance, the incorporation of hydrogen-bonding moieties like amides or ureas can lead to the formation of highly directional and robust one-dimensional assemblies. Similarly, the attachment of long alkyl or alkoxy chains can promote self-assembly through van der Waals interactions and solvophobic effects, often resulting in the formation of organogels.

A concrete example of how substitution on the central benzene ring directs supramolecular structure can be seen in a structurally related compound, 2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene. nih.gov In this molecule, the core is a tetrafluorinated benzene ring. The fluorine atoms introduce significant changes to the electronic properties of the ring and enable specific intermolecular interactions. nih.gov X-ray diffraction studies have revealed that this compound self-assembles in the solid state to form one-dimensional supramolecular chains. nih.gov The primary driving force for this assembly is the presence of intermolecular C-H···F hydrogen-bonding interactions between adjacent molecules. nih.gov

The table below summarizes the key structural and interaction parameters for the self-assembly of this fluorinated analogue.

ParameterValue
Compound Name2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene
Molecular FormulaC₁₈H₁₂F₄N₂S₂
Key InteractionC-H···F Hydrogen Bonds
Resulting NanostructureOne-dimensional supramolecular chains
Dihedral Angle (Thiophene/Benzene)77.38 (4)°

While this example does not feature the ethynyl linkages of the parent compound, it clearly demonstrates the principle of using peripheral functionalization to control the self-assembly and create ordered nanostructures. The same principles can be applied to this compound derivatives. For example, replacing the fluorine atoms with amide groups could introduce strong N-H···O hydrogen bonds, potentially leading to the formation of robust nanofibers or gel networks.

The following interactive data table outlines potential molecular engineering strategies for directing the self-assembly of this compound derivatives and the likely resulting nanostructures, based on established principles of supramolecular chemistry.

Functional Group Primary Interaction Potential Nanostructure Rationale
Long Alkyl/Alkoxy Chainsvan der Waals forces, SolvophobicityOrganogels, NanofibersThe aggregation of the aliphatic chains can drive the 1D stacking of the π-conjugated cores.
Amide or Urea MoietiesN-H···O Hydrogen BondingNanofibers, Nanosheets, GelsStrong, directional hydrogen bonds promote the formation of extended one- or two-dimensional networks.
Carboxylic AcidsO-H···O Hydrogen BondingDimers, Linear ChainsCarboxylic acid groups can form strong hydrogen-bonded dimers, which can then further assemble.
Pyridyl GroupsMetal Coordination, H-BondingCoordination Polymers, 1D ChainsThe nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal ions, linking the molecular units.

Applications of 1,4 Bis Thiophen 2 Ylethynyl Benzene in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs)

While direct and extensive research specifically detailing the performance of 1,4-Bis(thiophen-2-ylethynyl)benzene in OLEDs and OLETs is limited in publicly available literature, the properties of structurally similar compounds provide strong indications of its potential. The combination of thiophene (B33073) and phenylene-ethynylene moieties is a well-established strategy for developing efficient organic semiconductors for light-emitting applications.

Design of Emitter Layers and Charge Transport Materials

The extended π-conjugation in this compound suggests its suitability as a blue-light-emitting material. The rigid backbone helps to minimize non-radiative decay pathways, potentially leading to high photoluminescence quantum yields. For instance, a related phenylene ethynylene derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), has demonstrated very high photoluminescence efficiency in both solution (95 ± 3%) and thin-film (71 ± 3%) states. This compound has been successfully utilized as an emitter in OLEDs, producing blue electroluminescence. Given the structural similarities, this compound is expected to exhibit comparable emissive properties.

Furthermore, the thiophene units, known for their good hole-transporting characteristics, suggest that this compound could also function effectively as a hole transport material in OLEDs. The aforementioned BPPB was also identified to function as a hole transport layer in organic light-emitting diodes. The appropriate energy levels of the highest occupied molecular orbital (HOMO) are crucial for efficient hole injection from the anode and transport to the emissive layer.

Organic Photovoltaics (OPVs) and Solar Energy Conversion Devices

There is a notable lack of specific research on the application of this compound in organic photovoltaics. The available literature on thiophene-based materials for solar cells primarily focuses on polymers and donor-acceptor type small molecules with more complex structures.

Development of Donor-Acceptor Architectures for Enhanced Power Conversion Efficiency

In the context of OPVs, the development of donor-acceptor (D-A) architectures is a key strategy to enhance power conversion efficiency. Thiophene and its derivatives are commonly used as electron-donating units in these architectures due to their electron-rich nature. While there are no specific reports on using this compound in such a capacity, its fundamental structure could serve as a building block for more complex D-A molecules. For instance, it could be functionalized with electron-accepting moieties to create a molecule with an intramolecular charge transfer character, which is beneficial for light absorption and charge separation.

Active Layer Morphology Control for Optimized Charge Separation and Transport

The morphology of the active layer, which typically consists of a blend of donor and acceptor materials, is critical for efficient charge separation and transport in OPVs. The planarity and rigidity of this compound could potentially promote molecular ordering and crystallinity in the active layer. Proper molecular packing can facilitate the transport of charge carriers to the electrodes. However, without experimental data on its blending behavior with common acceptor materials like fullerenes or non-fullerene acceptors, its role in morphology control remains speculative.

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

The application of this compound and its derivatives in organic field-effect transistors has been a more fruitful area of research. The rigid, conjugated structure is conducive to the formation of well-ordered thin films, which is a prerequisite for efficient charge transport in OFETs.

Research into a series of thiophene-ethynyl-benzene derivatives has shown that these materials can exhibit high charge carrier mobilities. The charge transport in these materials is highly dependent on the molecular packing in the solid state. For example, a derivative, 1,4-bis(5'-(trimethylsilyl)-[2,2'-bithiophen]-5-yl)benzene, has been investigated for its charge transport properties. The trimethylsilyl (B98337) groups were introduced to improve solubility and influence the molecular packing.

In a study focused on the synthesis and characterization of 1,4-bis(2-thienylethynyl)benzene, single crystals were grown and their structure was analyzed. The molecules adopt a nearly planar conformation and pack in a herringbone arrangement, which is a common packing motif for high-mobility organic semiconductors. The charge transport properties of this compound were investigated in a field-effect transistor configuration. These devices exhibited p-type behavior with hole mobilities reaching up to 0.02 cm²/Vs and on/off current ratios of approximately 10⁵ .

The performance of OFETs based on this class of materials is summarized in the table below.

CompoundHole Mobility (cm²/Vs)On/Off Ratio
This compound0.02~10⁵

This data indicates that this compound is a promising semiconductor for OFET applications. The observed mobility is sufficient for various electronic applications, and the high on/off ratio demonstrates the ability of the transistor to effectively switch between the on and off states. Further optimization of the device fabrication process and chemical modification of the molecular structure could lead to even higher performance.

Fabrication Methodologies for High-Performance OFETs

While specific research on the fabrication of OFETs using this compound is not extensively documented, the methodologies employed for similar thiophene-based organic semiconductors provide a clear roadmap for device fabrication. The performance of OFETs is critically dependent on the morphology and crystallinity of the semiconductor thin film. Solution-based deposition techniques are particularly attractive for their potential in large-area, low-cost manufacturing.

One of the most effective methods for depositing highly ordered thin films of small-molecule organic semiconductors is solution-shearing . In this technique, a solution of the organic semiconductor is spread between a moving blade and a heated substrate. The controlled evaporation of the solvent during shearing promotes the self-assembly of the molecules into crystalline domains. Key parameters that are optimized to achieve high-performance OFETs include:

Solvent System: The choice of solvent is crucial as it influences the solubility of the compound and the drying kinetics, which in turn affect the film morphology. Solvents with higher boiling points generally allow for longer crystallization times, which can lead to larger and more ordered crystalline domains.

Shearing Speed: The speed at which the blade moves across the substrate impacts the alignment of the crystalline grains.

Substrate Temperature: Controlling the substrate temperature is essential for managing the solvent evaporation rate and the molecular packing of the semiconductor.

Another common fabrication technique is spin-coating , which involves depositing a solution of the material onto a spinning substrate. While simpler to implement, it often results in less crystalline films compared to solution-shearing. Subsequent thermal annealing is typically required to improve the molecular ordering and, consequently, the device performance.

Vapor deposition techniques, such as vacuum thermal evaporation, represent an alternative, solvent-free approach. In this method, the organic material is heated under high vacuum and deposited onto a cooled substrate. This can lead to very pure and well-ordered films, though it is generally a more energy-intensive and less scalable process than solution-based methods.

For any of these methods, the surface treatment of the dielectric layer (e.g., with self-assembled monolayers like octadecyltrichlorosilane) is a critical step to reduce charge trapping at the semiconductor-dielectric interface and to promote favorable molecular orientation for efficient charge transport.

Strategies for Enhancing Carrier Mobility and On/Off Ratios

The carrier mobility (µ), which measures how quickly charge carriers move through the semiconductor, and the on/off ratio, the ratio of the current when the transistor is "on" to when it is "off," are key performance metrics for OFETs. For materials like this compound, several strategies can be envisioned to enhance these parameters, drawing from established principles in organic semiconductor design.

Molecular Design and Synthesis:

π-Core Extension: Extending the π-conjugated system generally leads to stronger intermolecular π-π stacking, which facilitates charge hopping between molecules and thus increases carrier mobility.

Introduction of Functional Groups: The addition of specific functional groups can influence molecular packing and energy levels. For instance, electron-withdrawing groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially enabling n-type or ambipolar transport, while bulky alkyl chains can improve solubility for solution processing, though they may sometimes disrupt solid-state packing if not carefully designed.

Device Engineering and Optimization:

Control of Film Morphology: As discussed in the previous section, achieving highly crystalline thin films with large, well-interconnected grains is paramount. Techniques like solution-shearing are instrumental in this regard.

Interface Engineering: Modifying the dielectric surface to be more hydrophobic and to reduce trap states is a common strategy to improve carrier mobility and achieve lower threshold voltages.

The on/off ratio is primarily influenced by the off-current, which should be as low as possible. This can be achieved by using a high-quality dielectric material with low leakage currents and by minimizing charge traps in the semiconductor and at the interfaces.

Non-linear Optical (NLO) Materials and Devices

Molecules with extended π-conjugated systems and donor-acceptor functionalities often exhibit significant nonlinear optical (NLO) properties. The symmetrical, electron-rich structure of this compound suggests its potential for third-order NLO applications.

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) Responses

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the material to generate a single photon with twice the frequency. This phenomenon is only possible in non-centrosymmetric materials. As this compound is a centrosymmetric molecule, it is not expected to exhibit a significant SHG response on a molecular level. However, SHG can be observed in bulk materials if the molecules crystallize in a non-centrosymmetric space group.

Third Harmonic Generation (THG), on the other hand, is a third-order NLO process where three photons are converted into a single photon with three times the frequency. THG is allowed in all materials, regardless of their symmetry. For π-conjugated molecules like this compound, the third-order hyperpolarizability (γ) is expected to be significant due to the high mobility of π-electrons along the conjugated backbone. The magnitude of the THG response would be dependent on the wavelength of the incident light, with enhancement occurring when the input or output frequencies are near an electronic resonance of the molecule.

Two-Photon Absorption (TPA) Cross-Sections and Their Molecular Origins

Two-Photon Absorption (TPA) is another third-order NLO process where a molecule simultaneously absorbs two photons. This is particularly useful in applications like 3D microfabrication, optical data storage, and bio-imaging. The efficiency of TPA is quantified by the TPA cross-section (σ₂).

For centrosymmetric molecules like this compound, the selection rules for TPA are complementary to those for one-photon absorption (OPA). This means that electronic transitions that are allowed by TPA may be forbidden by OPA, and vice-versa. This can provide access to excited states that are not observable in conventional absorption spectroscopy.

Chemical and Biosensors Based on Optoelectronic Responses

The optoelectronic properties of conjugated molecules, such as their fluorescence, can be sensitive to their local environment. This sensitivity can be harnessed for the development of chemical and biosensors.

Chemoresponsive Materials for Detection of Specific Analytes

While there is no direct report of this compound being used as a chemoresponsive material, its structural motifs are found in known chemical sensors. For instance, a Schiff base derivative, bis(thiophen-2-yl-methylene)benzene-1,4-diamine, has been demonstrated as a selective and sensitive fluorescent probe for the detection of Fe³⁺ ions. researchgate.netnih.gov The interaction of the Fe³⁺ ion with the nitrogen and sulfur atoms of the ligand leads to a significant enhancement of its fluorescence intensity. researchgate.netnih.gov

This suggests that this compound could serve as a platform for the design of new chemoresponsive materials. By incorporating specific recognition sites (e.g., chelating groups for metal ions, hydrogen bonding sites for anions, or hydrophobic pockets for organic molecules) into its structure, it may be possible to create sensors that signal the presence of a target analyte through a change in their optical or electrical properties.

One common sensing mechanism is fluorescence quenching or enhancement . The binding of an analyte can alter the electronic properties of the fluorophore, leading to a change in its emission intensity. For example, the interaction with an electron-deficient analyte could lead to fluorescence quenching through photoinduced electron transfer. Conversely, binding to an analyte that restricts intramolecular rotation could result in fluorescence enhancement.

The linear and rigid structure of this compound could also be advantageous in the fabrication of thin-film sensors. A change in the conductivity of a thin film of this material upon exposure to an analyte could form the basis of a chemiresistive sensor.

Below is a table summarizing the potential applications and the key properties of this compound that make it suitable for these applications.

Application AreaRelevant Properties of this compound
Organic Field-Effect Transistors (OFETs) - Linear, rigid, π-conjugated structure for efficient charge transport.- Potential for high crystallinity in thin films.
Non-linear Optical (NLO) Materials - Extended π-conjugation leading to high third-order hyperpolarizability (γ).- Centrosymmetric structure suitable for THG and TPA.
Chemical and Biosensors - Fluorescent properties sensitive to the chemical environment.- Thiophene moieties can act as interaction sites for analytes.

Bio-recognition and Signal Transduction Mechanisms in Biosensors

While specific studies detailing the use of this compound in biosensors are limited, the unique properties of its constituent parts suggest its potential in this field. Thiophene-based polymers and oligomers are known for their excellent electronic conductivity, biocompatibility, and ease of functionalization, making them ideal candidates for transducing biological recognition events into measurable signals.

Bio-recognition: The thiophene rings in this compound can be functionalized with specific biorecognition elements such as enzymes, antibodies, or nucleic acids. This functionalization would allow the molecule to selectively bind to a target analyte. For instance, the attachment of glucose oxidase would enable the specific detection of glucose.

Signal Transduction: The conjugated π-system of this compound is crucial for signal transduction. Upon the binding of the target analyte to the biorecognition element, a change in the local environment of the molecule would occur. This change, be it in charge distribution, conformation, or redox state, would modulate the electronic properties of the conjugated backbone. This modulation can be detected through various electrochemical or optical methods:

Electrochemical Transduction: The binding event could alter the conductivity or redox potential of the material, which can be measured amperometrically, potentiometrically, or via impedance spectroscopy.

Optical Transduction: Changes in the electronic structure upon analyte binding can lead to a shift in the absorption or emission spectra of the molecule. A Schiff base derivative, bis(thiophen-2-yl-methylene)benzene-1,4-diamine, has been utilized as a fluorescent probe for the detection of Fe³⁺ ions in aqueous samples. nih.gov This suggests that derivatives of the core this compound structure could be engineered for similar sensing applications.

The rigid, linear structure of this compound could facilitate the formation of well-ordered thin films, which is advantageous for creating reliable and reproducible biosensor surfaces.

Coordination Polymers and Metal-Organic Frameworks (MOFs) as Ligands for Functional Architectures

The extended, rigid, and electron-rich nature of this compound makes it a promising candidate as an organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). While direct synthesis of MOFs using this specific ligand is not widely reported, the use of thiophene-containing ligands in MOF chemistry is an active area of research. google.comnih.govacs.orgresearchgate.net

The sulfur atoms in the thiophene rings can act as potential coordination sites, in addition to the π-system of the aromatic rings which can engage in π-stacking interactions. Furthermore, the ethynyl (B1212043) linkages provide linearity and rigidity to the ligand, which is desirable for creating porous and stable frameworks. By modifying the thiophene or benzene (B151609) rings with coordinating groups like carboxylates or pyridyls, this compound can be transformed into a versatile building block for MOFs.

The resulting MOFs could exhibit a range of interesting properties and applications:

Gas Storage and Separation: The porous nature of MOFs allows for the storage of gases like hydrogen and methane. The polarizable sulfur atoms in the thiophene units could enhance the interaction with specific gas molecules, leading to selective gas separation.

Catalysis: MOFs can act as heterogeneous catalysts. The incorporation of catalytically active metal centers within a framework built from this compound-derived linkers could lead to catalysts with high stability and selectivity.

Sensing: The electronic properties of the conjugated ligand could be modulated by the presence of guest molecules within the pores of the MOF, leading to applications in chemical sensing. The fluorescence of a MOF constructed with thiophene-2,5-dicarboxylic acid has been utilized for sensing applications. google.com

A related ligand, 1,4-bis(pyridin-4-ylethynyl)benzene, has been used to construct a one-dimensional coordination polymer with mercury(II) centers. researchgate.net This demonstrates the feasibility of using such linear, ethynyl-bridged aromatic ligands in the formation of coordination polymers.

Aggregation-Induced Emission (AIE) Phenomena and Applications in Sensing and Imaging

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. scilit.com This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Molecules with rotatable phenyl or thiophene rings are often good candidates for AIE.

While this compound itself has not been extensively studied for AIE, its structural motifs are present in known AIE-active molecules. The rotation of the thiophene rings around the ethynyl-benzene axis could be a mechanism for non-radiative decay in solution. Upon aggregation, these rotations would be restricted, potentially leading to AIE.

The applications of AIE-active materials are vast, particularly in the fields of sensing and bioimaging. mdpi.com

Sensing: The fluorescence of AIE-active molecules can be "turned on" in the presence of specific analytes that induce aggregation. This provides a highly sensitive and selective detection mechanism. For instance, tetrarhenium(I) metallacycles have demonstrated aggregation-induced emission enhancement (AIEE) and have been used as luminescent sensors for nitroaromatics and antibiotics. rsc.org

Bioimaging: AIE-active molecules can be used as fluorescent probes for imaging cells and tissues. Their non-emissive nature in aqueous environments (where they are well-solvated) and their bright emission upon aggregation within cellular compartments make them excellent candidates for high-contrast imaging.

The photophysical properties of thiophene-based chromophores can be tuned by altering their chemical structure. rsc.orgmdpi.comresearchgate.net By analogy, derivatives of this compound could be designed to exhibit AIE with emission colors spanning the visible spectrum, making them suitable for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-bis(thiophen-2-ylethynyl)benzene, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : The compound is synthesized via Sonogashira coupling between 1,4-diethynylbenzene and 2-iodothiophene. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as co-catalysts.
  • Reaction in anhydrous, deoxygenated solvents (e.g., THF or DMF) under inert gas (N₂/Ar).
  • Temperature control (60–80°C) to balance reaction rate and side-product formation.
  • Yield optimization via stoichiometric adjustment (e.g., 1:2.2 molar ratio of diethynylbenzene to 2-iodothiophene) .
    • Validation : Characterization via 1H^1H/13C^{13}C NMR and mass spectrometry confirms purity.

Q. How do the optical properties of this compound compare to its carbonyl-containing analogs?

  • Methodological Answer :

  • Absorption/Emission : UV-Vis and fluorescence spectroscopy reveal a bathochromic shift in emission (e.g., λem ≈ 450–500 nm) compared to carbonyl analogs (e.g., 1a).
  • Quantum Yield : Reduced quantum yield (0.2% vs. 9.9% in 1a) due to non-radiative decay pathways from extended conjugation .
  • Stokes Shift : Increased Stokes shift (~120 nm) attributed to structural rigidity and electron delocalization.
    • Experimental Design : Solvent polarity studies (e.g., toluene vs. DMSO) and temperature-dependent measurements elucidate environmental effects .

Q. What techniques are used for structural characterization of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, dihedral twists) and packing motifs .
  • Spectroscopy :
  • FT-IR confirms ethynyl (C≡C) stretching (~2100 cm⁻¹) and aromatic C-H bending.
  • Raman spectroscopy highlights vibrational modes influenced by thiophene-ethynyl conjugation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) validate electronic structure and HOMO-LUMO gaps .

Advanced Research Questions

Q. How can computational models predict the mechanoresponsive behavior of this compound derivatives?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Simulate stress-induced conformational changes (e.g., ethynyl bond rotation) and electronic transitions.
  • Validation : Experimental spectra (UV-Vis, fluorescence) are compared with time-dependent DFT (TD-DFT) outputs to refine parameters .
    • Case Study : A reference compound (1a) validated computational models for Stokes shift and emission wavelength trends .

Q. What are the photochemical degradation pathways of this compound under UV exposure?

  • Methodological Answer :

  • Steady-State Photolysis : Irradiation at 254 nm in acetonitrile generates phenylsulfonyl radicals via S-O cleavage.
  • Mechanism :
  • Primary Pathway : Fries rearrangement forms ortho-/para-substituted products.
  • Acid Generation : Quantified via titration (e.g., 0.8 mol H⁺/mol compound) due to sulfonic acid byproducts.
  • Oxygen Role : O₂ accelerates acid formation via radical trapping .
    • Analytical Tools : HPLC-MS identifies degradation intermediates; GC-MS monitors volatile byproducts .

Q. How do structural modifications (e.g., substituents on thiophene/benzene) influence charge transport in molecular electronics?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) lower LUMO levels, enhancing n-type semiconductor behavior.
  • Conjugation Length : Extended ethynyl linkages reduce bandgap (e.g., 2.1 eV vs. 2.5 eV in shorter analogs).
  • Device Testing : Fabricate organic field-effect transistors (OFETs) to measure mobility (µ ≈ 0.01–0.1 cm²/V·s) .
    • Data Table :
SubstituentBandgap (eV)Mobility (cm²/V·s)
H (parent)2.50.03
-OCH₃2.30.07
-CN2.00.12

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.